(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo halogen-metal exchange with organolithium or organomagnesium reagents, followed by reaction with boronic acid derivatives .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The piperazine moiety can interact with various biological targets, enhancing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)boronic acid: Similar structure but lacks the oxo group on the piperazine ring.
(2-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the overall structure and functional groups.
Uniqueness
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the boronic acid and oxopiperazine groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H14BN3O3 |
---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
[2-(4-methyl-3-oxopiperazin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BN3O3/c1-13-4-5-14(7-10(13)15)9-6-8(11(16)17)2-3-12-9/h2-3,6,16-17H,4-5,7H2,1H3 |
InChI Key |
XEQDDTRHXSXALA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCN(C(=O)C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.